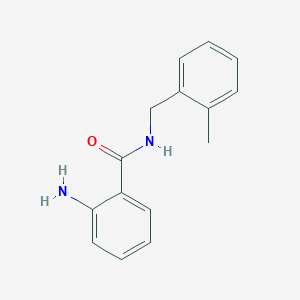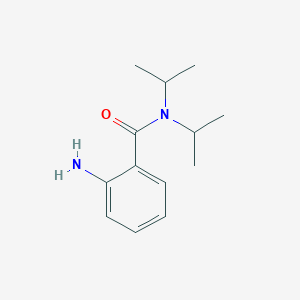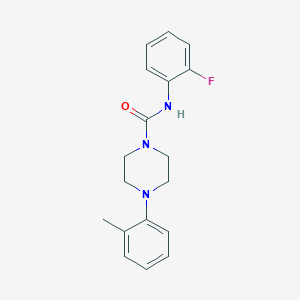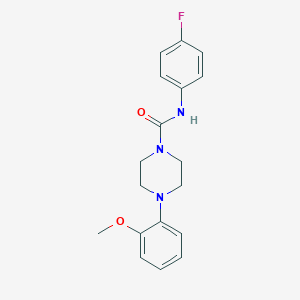![molecular formula C22H23N3O4 B281935 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid, also known as MPAA, is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is crucial for the degradation of p53, a tumor suppressor protein, and its inhibition can lead to the activation of p53 and subsequent tumor suppression. MPAA has shown promising results in preclinical studies and is currently being researched as a potential anti-cancer drug.
Mécanisme D'action
The mechanism of action of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid involves the inhibition of the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation via the ubiquitin-proteasome pathway. Inhibition of this interaction leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to have several biochemical and physiological effects in cancer cells. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid also inhibits the migration and invasion of cancer cells, which can prevent metastasis. In addition, 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its potent anti-tumor activity in preclinical models of cancer. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Another advantage of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its ability to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.
One limitation of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its potential toxicity, as it has been shown to induce liver toxicity in animal models. Another limitation is its lack of selectivity, as it can inhibit the interaction between MDM2 and other proteins besides p53, leading to potential off-target effects.
Orientations Futures
There are several future directions for the research of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more selective inhibitors of the MDM2-p53 interaction to minimize off-target effects. Additionally, the combination of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid with other anti-cancer therapies, such as immune checkpoint inhibitors, is an area of active research. Finally, the clinical development of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid as an anti-cancer drug is a promising avenue for future research.
Méthodes De Synthèse
The synthesis of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group on the piperazine ring with a Boc (tert-butyloxycarbonyl) group. This is followed by the reaction of the protected piperazine with 2-methylbenzoyl chloride to form the 2-methylbenzoyl-protected piperazine. The next step involves the deprotection of the Boc group to expose the amine group, which is then reacted with 4-(chlorocarbonyl)aniline to form the desired compound. Finally, the 4-(chlorocarbonyl) group is replaced with a 4-oxo-2-butenoic acid moiety to form 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid.
Applications De Recherche Scientifique
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.
Propriétés
Formule moléculaire |
C22H23N3O4 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
(Z)-4-[2-[4-(2-methylphenyl)piperazine-1-carbonyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H23N3O4/c1-16-6-2-5-9-19(16)24-12-14-25(15-13-24)22(29)17-7-3-4-8-18(17)23-20(26)10-11-21(27)28/h2-11H,12-15H2,1H3,(H,23,26)(H,27,28)/b11-10- |
Clé InChI |
ZXHIAIJVXHONLE-KHPPLWFESA-N |
SMILES isomérique |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)/C=C\C(=O)O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)


![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)



